2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
Description
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-11-7-8(5-6-19-11)12-20-21-13(22-12)9-3-1-2-4-10(9)23-14(16,17)18/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYXSXDCXQVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC=C3)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Pathway Design
The molecular architecture of 2-chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine necessitates a disconnection at the oxadiazole ring, yielding two primary precursors:
- 2-(Trifluoromethoxy)benzoic acid for the 5-substituted aryl moiety.
- 2-Chloroisonicotinic acid for the 2-substituted pyridinyl group.
The 1,3,4-oxadiazole core is synthesized via cyclodehydration of a diacylhydrazide intermediate, a well-established strategy in heterocyclic chemistry.
Synthetic Methodologies
Hydrazide Intermediate Synthesis
Preparation of 2-Chloroisonicotinohydrazide
- Esterification : 2-Chloroisonicotinic acid (1.0 mol) is refluxed with ethanol (150 mL) and concentrated sulfuric acid (2 mL) for 8–10 hours to yield ethyl 2-chloroisonicotinate.
- Hydrazinolysis : The ester is treated with hydrazine hydrate (1.2 mol) in ethanol under reflux for 12 hours, producing 2-chloroisonicotinohydrazide as a white crystalline solid (Yield: 78–85%).
Characterization Data :
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d6) : δ 8.52 (s, 1H, py-H), 7.89 (d, 1H, py-H), 4.21 (s, 2H, NH₂).
Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride
2-(Trifluoromethoxy)benzoic acid (1.0 mol) is refluxed with thionyl chloride (5.0 mol) for 4 hours, followed by distillation under reduced pressure to isolate the acyl chloride (Yield: 92–95%).
Diacylhydrazide Formation
The hydrazide (1.0 mol) is dissolved in dry tetrahydrofuran (THF, 200 mL) and reacted with 2-(trifluoromethoxy)benzoyl chloride (1.05 mol) in the presence of pyridine (2.0 mol) at 0–5°C. The mixture is stirred for 24 hours at room temperature, yielding N'-(2-(trifluoromethoxy)benzoyl)-2-chloroisonicotinohydrazide.
Optimization Insight :
Cyclodehydration to 1,3,4-Oxadiazole
Conventional Thermal Cyclization
The diacylhydrazide (1.0 mol) is refluxed with phosphorus oxychloride (POCl₃, 10 mL) for 6–8 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Recrystallization from ethanol yields the target compound (Yield: 65–72%).
Reaction Mechanism :
POCl₃ acts as a Lewis acid, facilitating the elimination of water and subsequent ring closure.
Microwave-Assisted Synthesis
A mixture of diacylhydrazide (1.0 mol) and POCl₃ (5 mL) is irradiated in a microwave reactor at 150 W for 15 minutes. This method reduces reaction time and improves yield (82–88%) compared to thermal methods.
Comparative Analysis of Cyclization Agents
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | 110 | 8 | 72 | |
| PPA | 120 | 6 | 68 | |
| SOCl₂ | 80 | 10 | 58 |
Key Observations :
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Solvent Recovery Systems
- Ethanol and THF are recycled via fractional distillation, reducing environmental impact.
Process Intensification
- Continuous flow reactors coupled with in-line IR monitoring enable real-time reaction control, improving reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in neurodegenerative diseases.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving protein aggregation and neuroinflammation, providing insights into diseases like Parkinson’s and Alzheimer’s.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets. For instance, as an mGluR5 antagonist, it binds to the receptor and modulates its activity, which can influence signaling pathways related to neuroinflammation and protein aggregation . This modulation can lead to therapeutic effects in conditions characterized by excessive receptor activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural differentiator is the trifluoromethoxy-phenyl-oxadiazole substituent. Comparisons with related molecules highlight the following:
*Calculated based on and substituent addition.
Key Observations :
- The trifluoromethoxy group increases molecular weight and lipophilicity compared to simpler oxadiazole derivatives (e.g., ), likely improving membrane permeability but reducing aqueous solubility .
Stability and Reactivity
- The trifluoromethoxy group’s electron-withdrawing nature stabilizes the oxadiazole ring against hydrolysis, a common degradation pathway for heterocycles .
- Chlorine at the pyridine’s 2-position may enhance electrophilic substitution resistance, improving shelf life compared to unsubstituted analogs .
Biological Activity
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a compound notable for its complex structure and potential biological activities. The compound features a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring, along with a trifluoromethoxy group. This unique combination of structural elements suggests a range of possible pharmacological applications.
- Molecular Formula : C14H7ClF3N3O2
- Molecular Weight : 341.67 g/mol
- CAS Number : 680216-51-7
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit diverse biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives can exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 1.098 |
| MCF-7 | 0.960 |
| U87 MG | Not specified |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Antibacterial Studies : It has been reported to have effective activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like chloramphenicol .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 32 |
| Escherichia coli | 64 - 256 |
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties:
- In vivo studies using carrageenan-induced paw edema models suggest effectiveness in reducing inflammation .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets:
- Metabotropic Glutamate Receptors (mGluR5) : Preliminary studies suggest that it may act as an antagonist at mGluR5, which is implicated in neurodegenerative diseases .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity significantly.
- Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, derivatives of oxadiazoles including this compound showed improved efficacy against resistant bacterial strains.
Q & A
Q. Methodological Answer :
- Coupling Reactions : Use microwave-assisted synthesis to condense 2-(trifluoromethoxy)phenyl hydrazine derivatives with chloropyridine precursors, enhancing reaction efficiency .
- Purification : Employ gradient elution (hexane/ethyl acetate) in column chromatography to separate byproducts. Continuous flow processes may improve scalability and reduce degradation compared to batch methods .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., POCl₃ for cyclization) to minimize side reactions .
What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
Q. Methodological Answer :
- Twinning/Disorder : Collect high-resolution X-ray diffraction data (synchrotron sources recommended) and refine using SHELXL with restraints for disordered trifluoromethoxy or oxadiazole groups .
- Crystallization : Screen solvents (e.g., DMSO/water mixtures) to obtain single crystals. For persistent issues, use additives like crown ethers to stabilize molecular packing .
What methodologies assess the compound's potential as a metabotropic glutamate receptor antagonist?
Q. Methodological Answer :
- Binding Assays : Perform competitive binding studies with [³H]MPEP on mGluR5-expressing HEK293 membranes. Calculate IC₅₀ values using nonlinear regression .
- Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) in cells co-expressing mGluR5 and Gαq chimeric proteins to confirm inverse agonist activity .
How can the fluorescent characteristics of the oxadiazole-pyridine core be analyzed for probe development?
Q. Methodological Answer :
- Quantum Yield Measurement : Use an integrating sphere with a reference standard (e.g., quinine sulfate) to quantify fluorescence efficiency .
- Solvatochromic Studies : Test emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMF) to evaluate intramolecular charge transfer effects .
What strategies optimize the trifluoromethoxy group's position for enhanced target affinity?
Q. Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents at ortho, meta, or para positions on the phenyl ring. Use Suzuki-Miyaura coupling for regioselective modifications .
- QSAR Analysis : Correlate Hammett constants (σ) of substituents with bioactivity data to identify electronic effects on receptor binding .
What spectroscopic techniques are critical for confirming structural integrity?
Q. Methodological Answer :
- ¹⁹F NMR : Verify trifluoromethoxy group integration (δ ~58 ppm) and absence of decomposition products .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. IR spectroscopy identifies C=N stretching (1650 cm⁻¹) in the oxadiazole ring .
What precautions ensure the compound's stability during storage and experimental use?
Q. Methodological Answer :
- Storage : Keep in amber vials under argon at -20°C. Avoid prolonged exposure to moisture or light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
How should researchers resolve discrepancies in reported IC₅₀ values across studies?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
